5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole
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Overview
Description
5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorinated benzyl and phenyl groups, as well as sulfonyl and oxazole functionalities, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of sulfonyl groups: Sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Modulation of receptor activity by binding to receptor sites.
Pathways: Influence on biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazole
- 5-[(2-Methylbenzyl)sulfonyl]-2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazole
Uniqueness
5-[(2-Fluorobenzyl)sulfonyl]-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability, lipophilicity, and potential biological activity. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C22H15F2NO5S2 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-(4-fluorophenyl)-5-[(2-fluorophenyl)methylsulfonyl]-1,3-oxazole |
InChI |
InChI=1S/C22H15F2NO5S2/c23-17-12-10-15(11-13-17)20-25-21(32(28,29)18-7-2-1-3-8-18)22(30-20)31(26,27)14-16-6-4-5-9-19(16)24/h1-13H,14H2 |
InChI Key |
CIMCKIQLVFYXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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